3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a methoxy group, and a pyrrolidinone moiety attached to a benzamide core
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with proteins or enzymes that recognize or are affected by its functional groups, such as the bromine atom, the methoxy group, and the pyrrolidinone ring .
Mode of Action
Based on its structure, it can be inferred that the compound may undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes .
Biochemical Pathways
Given the compound’s potential for reactions at the benzylic position , it may influence pathways involving bromination, substitution, or oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Amidation: Formation of the benzamide structure.
Pyrrolidinone Addition: Introduction of the pyrrolidinone moiety.
Each step requires specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, and amines for amidation. The final step often involves the use of pyrrolidinone derivatives under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxybiphenyl
- 3-bromo-4-methoxybenzoic acid
- N-(4-bromophenyl)-3-methoxybenzamide
Uniqueness
3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by its molecular formula C17H18BrN2O3 and a molecular weight of 366.24 g/mol. It features a bromine atom, a methoxy group, and a pyrrolidinyl moiety, which are significant for its biological activity.
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural components have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer types, suggesting strong potential for further development as anticancer agents .
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of key enzymes or pathways critical for cancer cell survival. For example, one proposed mechanism includes the inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH, which destabilizes dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis .
Antioxidant Activity
Additionally, compounds related to this compound have demonstrated significant antioxidant properties in vitro. These activities were assessed using various assays, indicating that they could mitigate oxidative stress in cells .
Study on Anticancer Activity
A study published in MDPI investigated several methoxy-substituted benzamides and their effects on cancer cell proliferation. The results showed that compounds with similar structures to this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with some derivatives achieving IC50 values below 5 µM .
Antibacterial Properties
Another study highlighted the antibacterial activity of benzamide derivatives against Gram-positive bacteria. Compounds with methoxy and hydroxy substitutions demonstrated effective minimum inhibitory concentrations (MICs), suggesting that structural modifications could enhance antimicrobial efficacy .
Properties
IUPAC Name |
3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-16-8-7-14(11-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYSASLKVPXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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